3,3'-Dihydroxyflavone

Descripción general

Descripción

3,3’-Dihydroxyflavone is a chemical compound belonging to the flavonoid family. It is characterized by the presence of two hydroxyl groups attached to the flavone backbone. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihydroxyflavone typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form the flavonol structure . The reaction conditions often include the use of hydrogen peroxide as the oxidizing agent in an alkaline medium.

Industrial Production Methods: Industrial production of 3,3’-Dihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or alkaline conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of esters or ethers.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-Inflammatory Properties

Research has demonstrated that 3,3'-dihydroxyflavone exhibits significant anti-inflammatory effects. In various studies, it has been shown to inhibit carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent. The compound works by modulating inflammatory mediators such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) .

Neuroprotective Effects

this compound has also been investigated for its neuroprotective properties. It is believed to play a role in ameliorating neuroinflammatory responses associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines . This makes it a candidate for developing treatments aimed at neurodegenerative conditions.

Stem Cell Research

Enhancing Pluripotent Stem Cells

The compound has been shown to improve the proliferation and differentiation capacities of human induced pluripotent stem cells (hiPSCs). Specifically, this compound enhances the expression of naïve stemness markers and reduces apoptosis during cell dissociation. This effect is crucial for stem cell research and therapy, as it can increase the yield of hematopoietic progenitor cells from hiPSCs .

Antioxidant Activity

This compound possesses antioxidant properties that contribute to its therapeutic potential. It can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases and aging processes . This antioxidant activity is particularly relevant in contexts where oxidative damage plays a pivotal role in disease progression.

Potential in Cognitive Enhancement

The compound's ability to cross the blood-brain barrier suggests its potential use in cognitive enhancement therapies. By acting on neurotrophic factors such as brain-derived neurotrophic factor (BDNF), this compound may promote neuronal survival and enhance cognitive functions .

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 3,3’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antibiofilm Activity: Disrupts biofilm formation and reduces the expression of virulence factors in bacteria.

Comparación Con Compuestos Similares

3,3’-Dihydroxyflavone can be compared with other similar compounds, such as:

3,2’-Dihydroxyflavone: Known for its antibiofilm and antivirulence properties.

5,7-Dihydroxyflavone (Chrysin): Exhibits cytoprotective and immunomodulatory effects.

3-Hydroxyflavone: Used as a scaffold for fluorescent imaging in cells.

Uniqueness: 3,3’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities.

Actividad Biológica

3,3'-Dihydroxyflavone (3,3'-DHF) is a flavonoid compound recognized for its diverse biological activities. This article presents a detailed overview of its biological effects, including antioxidant, anti-inflammatory, antimicrobial properties, and its potential therapeutic applications. The findings are supported by data tables and relevant case studies.

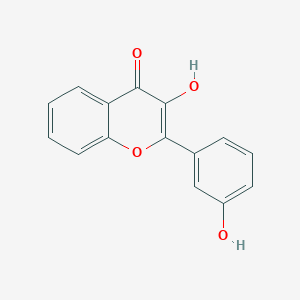

Chemical Structure and Properties

3,3'-DHF is characterized by two hydroxyl groups at the 3 and 3' positions on the flavone backbone. This specific arrangement contributes to its biological activity by enhancing its ability to interact with various biological targets.

Antioxidant Activity

The antioxidant properties of 3,3'-DHF have been extensively studied. It has shown significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of Flavonoid Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-Hydroxyflavone | 34.6 |

| 3,6-Dihydroxyflavone | 70.4 |

| 3,7-Dihydroxyflavone | 68.5 |

| This compound | 38.5 |

In a comparative study involving various flavonoids, 3,3'-DHF demonstrated moderate antioxidant activity but was outperformed by other derivatives like 3,6-DHF .

Anti-Inflammatory Effects

Research has highlighted the anti-inflammatory properties of dihydroxyflavones, including 3,3'-DHF. A study indicated that dihydroxyflavones exhibit significant anti-inflammatory effects at doses around 50 mg/kg. The efficacy was ranked based on their ability to inhibit inflammatory mediators such as COX-1 and COX-2:

Table 2: Anti-Inflammatory Efficacy of Dihydroxyflavones

| Compound | Inflammatory Mediator Inhibition |

|---|---|

| 2,4'-Dihydroxyflavone | High |

| 2,3'-Dihydroxyflavone | Moderate |

| This compound | Moderate |

The anti-inflammatory mechanism is thought to involve the modulation of cytokine production and inhibition of inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of 3,3'-DHF has also been explored. It has exhibited activity against various pathogens, particularly fungi like Candida albicans. The compound's ability to inhibit biofilm formation is noteworthy:

Table 3: Antimicrobial Activity Against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Flavone | Moderate |

| This compound | Strong |

In studies comparing different flavonoids, 3,3'-DHF was found to significantly reduce cell aggregation and inhibit germ tube formation in C. albicans, showcasing its potential as an antifungal agent .

Case Studies and Research Findings

- Case Study on Antifungal Activity : A study published in PMC demonstrated that 3,3'-DHF effectively inhibited biofilm formation in C. albicans, with transcriptomic analyses revealing downregulation of key biofilm-related genes such as HWP1 and TEC1 while upregulating others involved in biofilm regulation .

- Antioxidative Comparison : A comparative analysis involving various flavonoid derivatives indicated that while 3,3'-DHF has antioxidative properties, it ranks lower than some other derivatives like 3,6-DHF in terms of scavenging efficiency .

Propiedades

IUPAC Name |

3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEGHSLFKZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350266 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-09-8 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 3,3'-dihydroxyflavone show any specific binding affinity to metal ions?

A1: Yes, research suggests that this compound demonstrates an ability to form complexes with metal ions. Specifically, studies have shown a 2:1 ligand-to-metal stoichiometry when complexed with Gallium (III) []. This interaction with metal ions could potentially influence its biological activity and is an area of ongoing research.

Q2: How does the structure of this compound compare to other flavonoids, and does this impact its interaction with enzymes?

A2: this compound, unlike some flavonoids, lacks hydroxyl groups at the 3' and 4' positions []. This structural difference is significant as an enzyme, specifically BcOMT-1 from Bacillus cereus, was unable to catalyze methylation on this compound. This suggests that the presence of ortho-hydroxyl groups on the flavonoid structure is essential for recognition and activity by this particular enzyme [].

Q3: Are there any novel synthesis methods available for obtaining this compound for research purposes?

A3: Yes, researchers have developed a new synthetic pathway for producing this compound []. This novel method offers a more cost-effective and simplified approach compared to previous methods, potentially making this compound more accessible for further scientific investigation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.